Product packaging for 1,5-Diphenyl-2-benzofuran(Cat. No.:CAS No. 94660-14-7)

1,5-Diphenyl-2-benzofuran

Cat. No.: B14349789
CAS No.: 94660-14-7
M. Wt: 270.3 g/mol
InChI Key: WENQTTANDXWQFH-UHFFFAOYSA-N
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Description

1,5-Diphenyl-2-benzofuran is a high-value benzofuran derivative of significant interest in chemical and pharmaceutical research. Benzofuran is a fundamental heterocyclic scaffold consisting of fused benzene and furan rings, and its derivatives are extensively investigated for their diverse biological activities and physicochemical properties . Introducing phenyl substituents at specific positions, as in this compound, creates unique structural characteristics that are crucial for its potential applications . This compound is primarily utilized as a key synthetic intermediate or a core structural motif in medicinal chemistry and materials science. Researchers value benzofuran scaffolds for developing novel therapies, as they are known to exhibit a wide range of pharmacological properties, including potential anti-cancer , anti-inflammatory , antioxidant , and neuroprotective activities . The structural motif is also relevant in the development of organic electronic materials and as a building block for synthesizing complex polyaromatic hydrocarbons (PAHs) . Its mechanism of action in biological contexts is often linked to targeted enzyme inhibition or receptor interaction, while its utility in materials stems from its conjugated π-electron system . Key Research Applications: Medicinal Chemistry: Serves as a privileged scaffold for the design and synthesis of novel bioactive agents with potential anti-proliferative and anti-inflammatory effects . Organic Materials: Acts as a precursor for the construction of more complex π-conjugated systems and polycyclic aromatic structures with potential applications in organic electronics . Chemical Synthesis: Used as a model compound in developing novel synthetic methodologies, such as charge-accelerated sigmatropic rearrangements, to access highly substituted benzofuran architectures . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O B14349789 1,5-Diphenyl-2-benzofuran CAS No. 94660-14-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94660-14-7

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1,5-diphenyl-2-benzofuran

InChI

InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-21-20(19)16-9-5-2-6-10-16/h1-14H

InChI Key

WENQTTANDXWQFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=COC(=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Elucidation of Reaction Mechanisms in the Synthesis and Chemical Transformations of Diarylbenzofurans

Mechanistic Investigations of Benzofuran (B130515) Formation Reactions

The construction of the benzofuran core, particularly with multiple aryl substituents, can be achieved through various synthetic strategies. The underlying mechanisms of these reactions are crucial for controlling regioselectivity and yield.

Cyclization Mechanisms (e.g., Iminium Ion Formation, Intramolecular Cyclization)

Intramolecular cyclization is a key step in many benzofuran synthesis pathways. The specific nature of this step can vary depending on the starting materials and catalysts employed.

One notable pathway involves the formation of an iminium ion . For instance, the reaction of a salicylaldehyde (B1680747) derivative with a secondary amine can generate an iminium ion intermediate. This electrophilic species can then be attacked by a suitable nucleophile, such as a copper acetylide, leading to an intermediate that undergoes intramolecular cyclization and isomerization to afford the benzofuran product. Current time information in Bangalore, IN.rsc.orgmasterorganicchemistry.com

Another powerful strategy is intramolecular Friedel-Crafts acylation . This approach is often used in the synthesis of polycyclic systems containing a diarylbenzofuran core, such as in the total synthesis of the natural product diptoindonesin G. rsc.orgrsc.orgnih.gov In this type of reaction, an α-aryloxyaryl ketone undergoes cyclodehydration, often catalyzed by a Lewis acid like boron trichloride (B1173362) (BCl₃) or a Brønsted acid, to form the benzofuran ring. nih.govnih.gov The reaction proceeds via the formation of an electrophilic center that is attacked by the electron-rich aromatic ring, leading to the fused heterocyclic system. masterorganicchemistry.comchemistrysteps.com This method is particularly effective for creating 2,3-diarylbenzofurans. nih.gov

Base-mediated intramolecular cyclization of propargylic alcohols with arynes also provides a route to complex benzofuran scaffolds, proceeding through a propargyl Claisen rearrangement followed by a cycloaddition pathway. mdpi.com

Detailed Analysis of Catalytic Cycles in Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of diarylbenzofurans. The catalytic cycles of these reactions have been the subject of detailed investigation.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing C-C and C-O bonds necessary for the benzofuran skeleton. acs.orgnih.govacs.org A common approach involves the Sonogashira coupling of a terminal alkyne with an aryl halide, followed by cyclization. organic-chemistry.orgnih.govwikipedia.org The catalytic cycle for the Sonogashira coupling typically involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) acetylide is formed, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting complex yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org

In the context of 2,3-diarylbenzofuran synthesis, a palladium-catalyzed annulation of an o-alkynylphenol with an aryl halide is a powerful method. acs.orgacs.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkyne. Subsequent intramolecular cyclization (carbopalladation) and reductive elimination or β-hydride elimination steps lead to the final product. acs.orglibretexts.org The Heck reaction, another palladium-catalyzed process, can also be employed for intramolecular cyclization to form benzofurans. unishivaji.ac.inorganic-chemistry.orgresearchgate.netnumberanalytics.com The mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.orgnumberanalytics.com

A proposed catalytic cycle for a domino C-C/C-O arylation reaction to form 7-iodo-2,3-diarylbenzofurans begins with the oxidative addition of a substituted 1,2,3-triiodobenzene (B3054506) to a Pd(0) catalyst at the least sterically hindered C-I bond. rsc.org This is followed by coordination and ligand exchange with the enolate of a ketone, leading to a C-C bond formation. Subsequent intramolecular C-O bond formation via reductive elimination furnishes the benzofuran ring and regenerates the Pd(0) catalyst. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have emerged as effective tools for C-H activation and subsequent cyclization to form diarylbenzofurans. rsc.orgrsc.org An efficient synthesis of 2,3-diarylbenzofuran-4-carboxylic acids from m-hydroxybenzoic acids and diaryl alkynes has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst. rsc.org The proposed mechanism involves the coordination of the ruthenium catalyst to the benzoic acid, followed by ortho-C-H bond activation to form a ruthenacycle. nih.govescholarship.orgsemanticscholar.org Insertion of the alkyne into the Ru-C bond, followed by intramolecular cyclization and oxidative aromatization (using air as a mild oxidant), yields the functionalized diarylbenzofuran. rsc.orgrsc.org

Catalyst SystemKey Mechanistic StepsProduct Type
Pd(0)/Cu(I) Oxidative addition, transmetalation, reductive elimination (Sonogashira coupling), intramolecular cyclization.2,3-Diarylbenzofurans
Pd(OAc)₂/Ligand Oxidative addition, migratory insertion, β-hydride elimination (Heck reaction).Substituted benzofurans
[Ru(p-cymene)Cl₂]₂ C-H activation, ruthenacycle formation, alkyne insertion, intramolecular cyclization, aerobic oxidation.2,3-Diarylbenzofuran-4-carboxylic acids

Radical Chain Mechanisms and Single-Electron Transfer (SET) Processes

Radical reactions offer alternative pathways for the synthesis of benzofurans, often under mild conditions. These reactions can proceed through radical chain mechanisms or single-electron transfer (SET) processes.

A method for constructing complex benzofurylethylamine derivatives involves a radical cyclization cascade. nih.gov This is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. The resulting radical undergoes cyclization followed by an intermolecular radical-radical coupling to yield polycyclic benzofuran derivatives. nih.gov

The synthesis of trans-2,3-diaryl-dihydrobenzofurans can be achieved through a process that leverages a persistent radical effect. chemrxiv.org This involves the cross-coupling between a persistent phenoxyl radical and a transient phenoxyl radical, leading to a quinone methide intermediate that rapidly cyclizes. chemrxiv.org

Copper-catalyzed intramolecular dehydrogenative C-O coupling reactions have also been shown to proceed through a radical pathway. nih.gov Mechanistic studies suggest that a single electron transfer between the hydroxyl group of the substrate and the copper catalyst initiates the radical cyclization. nih.gov

Ring-Opening and Ring-Expanding Transformations of Benzofuran Derivatives

While the synthesis of the benzofuran ring is a primary focus, its subsequent transformations, such as ring-opening and ring-expansion, are also of significant interest for creating molecular diversity.

Cleavage of Endocyclic Carbon-Heteroatom Bonds

The cleavage of the endocyclic C-O bond in benzofurans is a challenging transformation due to the aromatic stability of the ring system. However, several methods have been developed to achieve this. These reactions typically involve the cleavage of the C2-O bond. nih.gov

Transition metal catalysis, particularly with nickel, has been employed for the reductive ring-opening of benzofurans. researchgate.net These reactions can couple the benzofuran with alkyl halides, leading to the formation of (E)-o-alkenylphenols. researchgate.net The mechanism involves the cleavage of the inert endocyclic carbon-oxygen bond.

Ring-opening of 2,3-dihydrobenzofurans can also occur under certain conditions. For example, during hydrogenation reactions intended to reduce other parts of a molecule, inadvertent benzyl (B1604629) ether cleavage and ring-opening of a dihydrobenzofuran ring can be a competing side reaction. researchgate.net Furthermore, acid-catalyzed ring-opening of dihydrofuran acetals has been utilized in benzannulation reactions to form functionalized carbazoles. nih.gov

Investigation of Substituent Migration Phenomena

Substituent migration represents an intriguing class of reactions that can lead to the formation of highly substituted benzofurans that might be difficult to access through other means. nih.govelsevierpure.comrsc.org

An unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has been shown to proceed via a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement followed by substituent migration. elsevierpure.comrsc.org The proposed mechanism involves the electrophilic activation of the alkynyl sulfoxide (B87167), which then reacts with the phenol (B47542) to form an alkynyl sulfonium (B1226848) intermediate. elsevierpure.com This intermediate undergoes a rsc.orgrsc.org-sigmatropic rearrangement to a dearomatized intermediate. Subsequent ring closure, substituent migration (e.g., of a methyl or aryl group), and deprotonation lead to the formation of a highly substituted benzofuran. elsevierpure.comrsc.org This unique reaction pathway allows for the synthesis of multi-aryl-substituted and fully substituted benzofurans. elsevierpure.com

Understanding Intermolecular and Intramolecular Processes in Benzofuran Chemistry

The formation of the benzofuran scaffold, particularly in diaryl-substituted derivatives like 1,5-Diphenyl-2-benzofuran, is governed by a series of complex intermolecular and intramolecular events. The distinction between these processes is critical: intramolecular forces act within a single molecule, while intermolecular forces exist between separate molecules. khanacademy.org In the context of chemical synthesis, an intramolecular reaction involves different parts of the same molecule reacting with each other, whereas an intermolecular reaction involves two or more separate reactant molecules. khanacademy.org

The synthesis of the benzofuran ring system often culminates in an intramolecular cyclization step, which is frequently more favorable than its intermolecular counterpart, especially for forming five- or six-membered rings. mdpi.com This favorability is due to a less negative activation entropy, as the reacting moieties are already held in proximity within the same molecule, increasing the effective concentration and the probability of a successful reaction. mdpi.com

Intermolecular Processes in Diarylbenzofuran Synthesis

The initial stages of many synthetic routes toward diarylbenzofurans involve intermolecular reactions to assemble a key precursor, which then undergoes the final ring-closing step. These intermolecular steps are crucial for introducing the desired aryl substituents onto what will become the benzofuran core.

One of the most powerful and widely used methods for this purpose is the Palladium-catalyzed Sonogashira cross-coupling reaction . nih.govacs.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide. To synthesize a precursor for this compound, a plausible route would involve the reaction of an appropriately substituted o-iodophenol with an alkyne. For instance, 4-phenyl-2-iodophenol could react with phenylacetylene. The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving a palladium(0) species.

The key steps in the Sonogashira coupling mechanism are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 4-phenyl-2-iodophenol).

Transmetalation: A copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then transfers the acetylenic group to the palladium(II) center. nih.govacs.org

Reductive Elimination: The two organic moieties on the palladium center (the aryl group from the phenol and the alkynyl group) are eliminated to form the coupled product, regenerating the palladium(0) catalyst.

Another significant intermolecular process is the Suzuki coupling , which can be used to introduce aryl groups. For example, a di-halogenated benzofuran could undergo sequential Suzuki couplings with phenylboronic acid to install the phenyl groups at the desired positions. organic-chemistry.org

Intramolecular Cyclization: The Key to the Benzofuran Core

Following the intermolecular assembly of a suitable precursor, the final and often defining step is an intramolecular cyclization to form the furan (B31954) ring.

Intramolecular Heck Reaction: In syntheses starting from precursors like 2-(phenylethynyl)phenol, an intramolecular Heck-type reaction can occur. rsc.org The palladium catalyst, after interacting with the alkyne, facilitates the nucleophilic attack of the phenolic oxygen onto the activated alkyne, leading to the benzofuran ring. rsc.org

Radical Cyclization: Radical reactions offer a powerful, metal-free alternative for benzofuran synthesis. researchgate.net A typical precursor, such as an o-iodo aryl allenyl ether, can be subjected to single-electron transfer (SET) to initiate a radical cyclization cascade, followed by an intermolecular radical-radical coupling. researchgate.net

Acid-Catalyzed Cyclization: Precursors containing carbonyl groups can undergo acid-catalyzed cyclization. For example, an intermediate formed from the reaction of a salicylaldehyde and a phenacyl halide can cyclize under acidic conditions to yield a benzofuran. researchgate.net A plausible mechanism involves the formation of a potassium salt from a 2-hydroxybenzaldehyde, which then reacts with a 2-halogen substituted acetophenone. The resulting intermediate undergoes cyclization. researchgate.net

The table below summarizes various catalytic systems and the types of processes involved in the synthesis of diarylbenzofurans, which are applicable to the formation of this compound.

Catalytic System Key Precursors Process Type Reaction Name/Type Plausible Mechanism Highlights
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenols, Terminal AlkynesIntermolecular/IntramolecularSonogashira Coupling & CyclizationPd(0) oxidative addition, Cu-acetylide formation, transmetalation, reductive elimination, followed by intramolecular hydroalkoxylation. nih.govacs.org
Pd(OAc)₂2-Hydroxystyrenes, IodobenzenesIntermolecular/IntramolecularC-H Activation/OxidationPalladium-catalyzed C-H activation of the styrene, coupling with iodobenzene, followed by oxidative cyclization. rsc.org
FeCl₃Electron-rich Aryl KetonesIntramolecularOxidative C-O CouplingLewis acid-mediated intramolecular cyclization via direct oxidative aromatic C-O bond formation. mdpi.com
Metal-Free (Base)o-Iodo Aryl Allenyl EthersIntramolecularRadical CyclizationSingle-electron transfer initiates a radical cyclization cascade. researchgate.net
Re₂O₇ / PdCl₂(C₂H₄)₂Phenols, Cinnamyl AlcoholsIntermolecular/IntramolecularFriedel-Crafts/Oxidative AnnulationInitial intermolecular Friedel-Crafts alkylation followed by a Pd(II)-catalyzed intramolecular oxidative cyclization. mdpi.com

Detailed Research Findings

Research into benzofuran synthesis has revealed the nuanced interplay between reaction conditions and the resulting mechanistic pathways. For instance, in palladium-catalyzed reactions, the choice of ligands and base can significantly influence the efficiency of both the intermolecular coupling and the subsequent intramolecular cyclization. nih.govjst.go.jp Ligands like triphenylphosphine (B44618) (PPh₃) are common in Sonogashira reactions, while others may be employed for different transformations. nih.govacs.org

In radical-based syntheses, the initiation step is paramount. The use of super-electron-donors (SEDs) can facilitate the formation of radical anions from precursors like 2-iodophenyl allenyl ethers, which then undergo spontaneous cyclization. nih.gov Computational studies have been instrumental in elucidating these radical pathways, mapping out the potential energy surfaces and identifying the transition states for these complex transformations. nih.gov

Furthermore, substituent effects play a crucial role. Electron-donating or electron-withdrawing groups on the phenyl rings or the benzene (B151609) part of the benzofuran precursor can alter the electronic properties of the reacting moieties, thereby affecting reaction rates and regioselectivity. For example, electron-donating groups on salicylaldehydes have been observed to lead to high yields in certain copper-catalyzed syntheses of benzofuran derivatives. nih.govacs.org The synthesis of a specifically substituted compound like this compound would require careful selection of starting materials, such as a 4-phenyl substituted phenol derivative, to ensure the correct placement of the phenyl group at the C5 position.

Computational Chemistry and Theoretical Investigations of 1,5 Diphenyl 2 Benzofuran

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. These methods allow for the precise determination of a molecule's geometry and the energetic landscape of its electrons.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of organic molecules. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and various GGA (Generalized Gradient Approximation) functionals like PBE are commonly employed.

In studies of related diarylisobenzofurans, the B3LYP functional has been successfully used to calculate molecular orbitals and their corresponding energies. nih.govbeilstein-journals.org For instance, calculations on 1,3-diphenylisobenzofuran (B146845) have been performed at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory. nih.govbeilstein-journals.org This notation indicates that the final single-point energy is calculated with the larger 6-311+G(d,p) basis set on a geometry optimized with the 6-31G(d) basis set. Such studies provide a reliable framework for understanding the electronic characteristics of the 1,5-diphenyl-2-benzofuran system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. shd-pub.org.rsresearchgate.net This approach allows for the calculation of electronic excitation energies and the characterization of excited states.

For substituted isobenzofurans, the TD-DFT method has been used to calculate electronic excitations and to understand the influence of both substituents and solvent on the intramolecular charge transfer character. shd-pub.org.rsresearchgate.net In a study on 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-ones, electronic excitations were calculated using the TD-DFT method in methanol (B129727) to understand the main transitions and the corresponding orbitals involved. researchgate.netresearchgate.net These theoretical approaches are crucial for predicting the photophysical properties of this compound.

Advanced Basis Set Selection and Methodological Considerations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For molecules containing delocalized π-systems like this compound, it is often necessary to use basis sets that include diffuse functions (indicated by a "+" in the basis set name) and polarization functions (indicated by characters like "d" and "p"). The 6-311+G(d,p) basis set, for example, is well-suited for such calculations, providing a good balance between computational cost and accuracy. nih.govbeilstein-journals.org

In addition to DFT, other methods like Møller-Plesset perturbation theory (MP2) can be used, particularly for obtaining more accurate frontier orbital energies, though DFT methods are often chosen for their efficiency in studying substituent effects. shd-pub.org.rs The selection of the computational method and basis set is a critical step in ensuring the reliability of the theoretical predictions. shd-pub.org.rs

Molecular Orbital Analysis

The concept of molecular orbitals is central to understanding the chemical behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For 1,3-diphenylisobenzofuran, DFT calculations have shown that the incorporation of the 1,3-diphenyl substituents leads to a significant lowering of the HOMO-LUMO gap to 3.05 eV compared to the parent isobenzofuran (B1246724) (4.05 eV). nih.gov This is attributed to the extensive delocalization of the π-electron density across the entire molecule, including the phenyl substituents, which raises the HOMO energy level and lowers the LUMO energy level. nih.gov

Calculated HOMO-LUMO Gaps for Isobenzofuran Derivatives
CompoundHOMO-LUMO Gap (eV)
Isobenzofuran4.05
1,3-Diphenylisobenzofuran3.05

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for predicting the reactivity of molecules based on the interaction of their HOMO and LUMO. wikipedia.org According to FMO theory, chemical reactions are favored when there is a strong interaction (good overlap and small energy difference) between the HOMO of one reactant and the LUMO of another. wikipedia.orgudel.edu

The analysis of the HOMO and LUMO of 1,3-diphenylisobenzofuran reveals that the orbital densities are spread throughout the entire π-system. nih.gov This delocalization has significant implications for the molecule's reactivity, particularly in reactions such as cycloadditions where orbital symmetry and energy play a crucial role. wikipedia.org FMO theory can be used to understand and predict the outcomes of such reactions involving this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on a constant electron density surface, providing insights into a molecule's reactive sites for electrophilic and nucleophilic attacks. emerald.comacs.org The MEP map uses a color spectrum to denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow signify regions with intermediate or near-zero potential.

For this compound, an MEP analysis is expected to highlight specific reactive regions:

Negative Potential: The most significant region of negative electrostatic potential (red) would be concentrated around the oxygen atom of the benzofuran (B130515) ring due to its high electronegativity and the presence of lone pairs of electrons. This site represents the primary center for electrophilic interactions.

Positive Potential: Regions of positive potential (blue) would be primarily located around the hydrogen atoms of the phenyl and benzofuran rings. These areas are susceptible to attack by nucleophiles.

Understanding the MEP map is fundamental for predicting how this compound would interact with other molecules, including biological receptors or reactants in a chemical synthesis. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. tandfonline.comacs.org This analysis is invaluable for investigating intramolecular charge transfer (ICT), hyperconjugative interactions, and the stability arising from electron delocalization. researchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). tandfonline.com

In the case of this compound, NBO analysis would provide a detailed picture of electron delocalization across its extended π-system. Key expected findings include:

Intramolecular Charge Transfer: Significant E(2) values are anticipated for interactions between the lone pair orbitals of the furan (B31954) oxygen atom (donor NBOs) and the antibonding π* orbitals of the adjacent C-C bonds within the benzofuran core and the attached phenyl rings (acceptor NBOs).

Conjugative Effects: The analysis would quantify the delocalization between the π orbitals of the benzofuran system and the π orbitals of the two phenyl rings. These π → π* interactions are crucial to the molecule's electronic and optical properties.

The table below illustrates the type of data generated from an NBO analysis for a molecule like this compound, showing hypothetical but representative interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C)benzofuranHighLone Pair → π delocalization
π(C=C)benzofuranπ(C=C)phenylModerateπ → π conjugation
π(C=C)phenylπ(C=C)benzofuranModerateπ → π conjugation
σ(C-H)σ(C-C)Lowσ → σ hyperconjugation
This table is illustrative and does not contain real experimental data.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, enabling applications such as frequency doubling and optical switching. rsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating key parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). physchemres.orgresearchgate.net

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit large hyperpolarizability values, making them promising NLO candidates. rsc.org this compound possesses a large, delocalized π-electron system extending across the benzofuran core and the two phenyl rings. This structural feature suggests that it likely has significant NLO properties.

Computational studies on other benzofuran derivatives have shown that strategic placement of electron-donating and electron-accepting groups can enhance NLO response. physchemres.org For this compound, theoretical calculations would focus on:

Hyperpolarizability (β): The magnitude of the first-order hyperpolarizability (β) is the primary indicator of second-order NLO activity. A high β value suggests a strong NLO response. For comparison, the β value is often benchmarked against that of a standard NLO material like urea. tandfonline.com

Polarizability (α): The linear polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field.

Dipole Moment (μ): A non-zero dipole moment is a prerequisite for second-order NLO activity.

The table below presents the NLO parameters typically calculated and their significance.

ParameterSymbolSignificanceExpected Trend for this compound
Dipole MomentμMeasures charge asymmetry; required for NLO activity.Moderate
Mean PolarizabilityαtotalMeasures the overall response to an electric field.High due to large electron cloud.
First HyperpolarizabilityβtotalQuantifies the second-order NLO response.Significantly higher than standard references (e.g., urea).
This table is illustrative and does not contain real experimental data.

Computational Approaches for Elucidating Photophysical Behavior

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the photophysical properties of molecules, such as their absorption and emission characteristics. rsc.org These calculations can predict electronic transition energies, oscillator strengths (which relate to absorption intensity), and the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

For this compound, a TD-DFT study would provide critical insights into its behavior upon interaction with light:

Electronic Absorption Spectrum: Calculations would predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For a π-conjugated system like this, the primary absorption bands in the UV-visible region are expected to correspond to π → π* transitions.

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of HOMO and LUMO provides a qualitative picture of the electronic transitions. In this compound, both the HOMO and LUMO are expected to be delocalized π-orbitals distributed across the entire conjugated framework. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. researchgate.net A smaller gap generally correlates with absorption at longer wavelengths.

Fluorescence: TD-DFT can also be used to model the properties of the first excited state (S1), allowing for the prediction of fluorescence emission energies. The difference between the absorption and emission energies is known as the Stokes shift.

The extensive conjugation provided by the two phenyl groups on the benzofuran core is expected to shift the absorption and emission wavelengths to be longer (a bathochromic shift) compared to simpler benzofuran structures.

PropertyComputational MethodPredicted Information
Absorption Maxima (λmax)TD-DFTWavelengths of maximum light absorption.
HOMO-LUMO GapDFTEnergy required for electronic excitation; relates to reactivity.
Oscillator Strength (f)TD-DFTTheoretical intensity of electronic transitions.
Emission WavelengthTD-DFTWavelength of fluorescence from the excited state.
This table is illustrative and does not contain real experimental data.

Spectroscopic Characterization and Advanced Structural Analysis of 1,5 Diphenyl 2 Benzofuran

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's bonds. mt.com These techniques are complementary and offer a comprehensive understanding of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the energy of these vibrations. For 1,5-Diphenyl-2-benzofuran, the spectrum is dominated by vibrations originating from the aromatic rings and the central benzofuran (B130515) heterocyclic system.

Although a specific experimental spectrum for this compound is not detailed in the provided search results, the expected vibrational frequencies can be assigned based on known frequencies for similar functional groups in related molecules like other benzofuran derivatives and aromatic compounds. scialert.netcore.ac.ukprimescholars.com Key vibrational modes include the stretching and bending of C-H bonds in the aromatic rings, C=C stretching within the rings, and vibrations of the C-O-C group in the furan (B31954) part of the benzofuran core. dtu.dkrsc.org Strong absorptions are generally produced by functional groups with a significant dipole moment. bhu.ac.in

Expected FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3100–3000 Aromatic C-H Stretching Medium to Weak
1625–1430 Aromatic C=C Ring Stretching Medium to Strong
~1250 Asymmetric C-O-C Stretching (furan ring) Strong
1150-1000 Aromatic C-H In-plane Bending Medium

This table is generated based on typical frequency ranges for the specified functional groups in aromatic and heterocyclic compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique that involves scattering of monochromatic light from a laser source. mt.com Vibrations that cause a change in the molecule's polarizability are Raman active. For centrosymmetric or highly symmetric molecules, some vibrations may be active in Raman but not in IR, and vice-versa. In aromatic systems like this compound, the C=C ring stretching vibrations and symmetric breathing modes of the rings typically produce strong Raman signals. scialert.netvliz.be

Expected FT-Raman Shifts for this compound

Frequency Range (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3100–3000 Aromatic C-H Stretching Strong
1625–1580 Aromatic C=C Ring Stretching Strong
~1000 Phenyl Ring Breathing Mode Strong

This table is generated based on typical Raman shifts for the specified functional groups in aromatic and heterocyclic compounds.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

The vibrational spectra of complex molecules like this compound contain numerous overlapping bands, making definitive assignments challenging. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment for each vibrational mode. tandfonline.comderpharmachemica.com PED analysis is typically performed using data from Density Functional Theory (DFT) calculations. ijaemr.com

This analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated vibrational frequency. derpharmachemica.com For instance, a specific band in the spectrum might be described as being composed of 70% C=C stretch, 20% C-H in-plane bend, and 10% C-C-C deformation. This level of detail is invaluable for accurately interpreting the complex vibrational spectra of polyatomic molecules and resolving ambiguities in assignments based solely on characteristic group frequencies. primescholars.com While a specific PED analysis for this compound was not found, it remains a crucial theoretical tool for the detailed spectroscopic study of such molecules. tandfonline.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) Chemical Shift Analysis and Proton Environment

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around the proton.

For this compound, the protons are located on the three aromatic rings. Protons on aromatic systems are deshielded due to the ring current effect and typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. nih.gov The exact chemical shifts and coupling patterns depend on the specific position of each proton and its proximity to the other phenyl groups and the furan's oxygen atom. Based on data from related substituted benzofurans, the aromatic protons can be expected in this range. koreascience.krresearchgate.netresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl & Benzofuran Protons 7.0 – 8.0 Multiplet (m)

This table represents predicted values based on the analysis of similar benzofuran structures and general principles of ¹H NMR. rsc.orgkoreascience.kr The actual spectrum would show a complex multiplet pattern due to spin-spin coupling between adjacent protons.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. As with ¹H NMR, the chemical shifts are sensitive to the electronic environment of each carbon atom.

In this compound, the carbon signals can be divided into those of the benzofuran skeleton and those of the two phenyl substituents. Aromatic carbons typically resonate in the range of 110–160 ppm. oregonstate.eduresearchgate.net Carbons bonded directly to the oxygen atom of the furan ring (C2 and C7a) are expected to be significantly deshielded and appear further downfield. Quaternary carbons (those not bonded to any hydrogen) generally show weaker signals. Based on data for related 2-substituted and other complex benzofurans, the expected chemical shifts can be estimated. dtu.dkresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Type Predicted Chemical Shift (δ, ppm)
Phenyl Ring Carbons 125 – 130
Benzofuran Ring Carbons 110 – 135
Phenyl Quaternary Carbons (ipso-carbons) 130 – 145
Benzofuran Quaternary Carbons 145 – 155

This table represents predicted values based on the analysis of substituted benzofurans and general principles of ¹³C NMR. dtu.dkoregonstate.eduresearchgate.net Specific assignments would require 2D NMR techniques like HSQC and HMBC.

Correlation of Experimental and Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

To further validate structural assignments and gain deeper insight into the electronic environment of the nuclei, experimental NMR data are often correlated with theoretical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. msu.ruresearchgate.netresearcher.life

The process involves first optimizing the three-dimensional geometry of the this compound molecule using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net Subsequently, the GIAO method is employed at a chosen level of theory and basis set to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). msu.ru

A strong linear correlation between the experimentally measured chemical shifts and the GIAO-calculated shifts provides high confidence in the assigned structure. msu.ruscienceopen.com This combined experimental-theoretical approach is particularly valuable for resolving ambiguities in the assignment of signals for structurally complex molecules or for distinguishing between potential isomers. nih.govresearcher.life

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are key techniques to probe the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum reveals the wavelengths of light that promote electrons from the ground state to various excited states. upi.edu For conjugated aromatic systems like this, the spectra are typically characterized by intense absorption bands in the UV or near-visible region, corresponding to π-π* transitions. researchgate.net

The fluorescence emission spectrum, which is typically a mirror image of the lowest energy absorption band, shows the distribution of wavelengths emitted as the molecule relaxes from its first excited singlet state (S₁) back to the ground state (S₀). unict.it Studies on the closely related compound 1,3-Diphenylisobenzofuran (B146845) (DPBF) show that the absorption and emission maxima are only slightly affected by the solvent. researchgate.net

Solvatochromism Studies and Solvent Polarity Effects on Spectra

Solvatochromism is the phenomenon where the position of a compound's absorption or emission spectral bands changes with the polarity of the solvent. researchgate.netrsc.org This effect provides valuable information about the difference in dipole moment between the ground and excited states of the molecule. unict.it

For compounds like diphenylisobenzofuran, which serves as a close analog, studies show very little change in the Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) when the solvent is changed from nonpolar cyclohexane (B81311) to highly polar dimethyl sulfoxide (B87167) (DMSO). researchgate.net This indicates that the dipole moment of the S₁ excited state is not significantly different from that of the ground state S₀. researchgate.net The absorption and emission spectra generally retain a similar shape across different aprotic solvents. researchgate.net

Table 2: UV-Vis Absorption and Emission Maxima for Diphenylisobenzofuran (DPBF) in Various Solvents

Solvent Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Stokes Shift (cm⁻¹)
Cyclohexane ~410 ~430 ~1150
Dichloromethane ~415 ~438 ~1300
Dimethylformamide (DMF) ~415 ~440 ~1400

Data are representative based on studies of diphenylisobenzofuran. researchgate.net

Quantitative Measurements of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) are fundamental parameters that quantify the efficiency and dynamics of the emission process. nih.govnist.gov The quantum yield is the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. horiba.com The lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov

For diphenylisobenzofuran (DPBF), the fluorescence quantum yield is reported to be very high in aprotic solvents, approaching unity (or 100%). researchgate.net This indicates that fluorescence is the dominant decay pathway from the S₁ state, with minimal energy loss to non-radiative processes like intersystem crossing to the triplet state. The high quantum yield makes such compounds useful as fluorescent probes. The fluorescence decay is typically mono-exponential, with a lifetime measured to be approximately 5.0 nanoseconds in several solvents. researchgate.net

Table 3: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F) of DPBF

Solvent Quantum Yield (Φ_F) Lifetime (τ_F) (ns)
Aprotic Solvents (e.g., DMF, DMSO) ~0.98 5.0 ± 0.3

Data from studies on diphenylisobenzofuran. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. gatech.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₂₀H₁₄O. nih.gov

Under electron ionization (EI), a hard ionization technique, the molecule would first form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight (270.3 g/mol ). nih.govacdlabs.com This molecular ion is energetic and undergoes characteristic fragmentation, providing structural clues. gatech.eduresearchgate.net The fragmentation of benzofuran derivatives often involves cleavages that lead to the formation of stable, resonance-stabilized ions. researchgate.netresearchgate.net Plausible fragmentation pathways for this compound could include the loss of a hydrogen atom, a phenyl group, or a CO molecule, leading to characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Ion Description
270 [C₂₀H₁₄O]⁺˙ Molecular Ion (M⁺˙)
269 [C₂₀H₁₃O]⁺ Loss of a hydrogen radical ([M-H]⁺)
241 [C₁₉H₁₃O]⁺ Loss of a CHO group ([M-CHO]⁺) or CO then H
193 [C₁₄H₉O]⁺ Loss of a phenyl group ([M-C₆H₅]⁺)
165 [C₁₂H₉]⁺ Loss of CO from the [C₁₃H₉O]⁺ fragment

Fragmentation patterns are predicted based on general principles of mass spectrometry for aromatic and heterocyclic compounds. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the planarity of its ring systems. nih.gov

For a molecule like this compound, an X-ray crystal structure would confirm the connectivity of the atoms and elucidate the relative orientations of the two phenyl rings with respect to the central benzofuran core. scirp.org Key findings would include the degree of planarity of the benzofuran system and the torsion angles describing the rotation of the phenyl substituents. This rotation is influenced by steric hindrance between adjacent hydrogen atoms. The analysis also reveals how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking, which can influence the material's bulk properties. mdpi.comscirp.org While a specific crystal structure for this compound is not detailed here, the methodology is standard for related benzofuran derivatives. mdpi.comnih.gov

Photophysical and Optoelectronic Properties of Diphenylbenzofuran Systems

Luminescence and Fluorescence Phenomena in Diarylbenzofurans

Luminescence is a process involving the emission of light from a substance, originating from electronically excited states. bmglabtech.com This phenomenon in organic molecules is broadly categorized into fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). berthold.comgoogle.com Diarylbenzofurans are a class of compounds known for their fluorescent properties, making them valuable in applications like organic light-emitting diodes (OLEDs). cymitquimica.com The relationship between molecular structure and luminescence is a key area of investigation. For instance, in a study of N,N'-diarylureas, secondary diarylureas with planar structures were found to be strongly fluorescent, with emission resembling the parent arene, which is attributed to a lowest π,π* singlet state. nih.gov

The efficiency and characteristics of fluorescence in these systems are sensitive to the molecular environment. Solvatochromic studies on benzofuran (B130515) derivatives often reveal a significant bathochromic (red) shift in both absorption and fluorescence maxima as the polarity of the solvent increases, indicating a change in the nature of the emitting state. researchgate.netresearchgate.net

A pivotal phenomenon governing the fluorescence of many diarylbenzofurans is Intramolecular Charge Transfer (ICT). ICT occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) group linked by a π-conjugated system. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state (the CT state) which is often highly polar.

The benzofuran moiety can act as an effective electron-rich donor group in such systems. rsc.orgresearchgate.net The mechanism involves the initial formation of a locally excited (LE) state upon light absorption, which then rapidly converts to the charge transfer state, particularly in polar solvents. researchgate.net Ultrafast spectroscopic studies on push-pull distyryl furan (B31954) and benzofuran derivatives have shown that this ICT process can be incredibly fast, occurring on the femtosecond timescale (up to ~200-250 fs) in higher polarity media. researchgate.net The resulting CT state is typically the longer-lived, fluorescent state. researchgate.net

In some molecular designs, charge transfer can occur through space rather than through bonds. rsc.org A scaffold developed with an electron-rich benzofuran and an electron-deficient ynone group held in proximity by a naphthalene (B1677914) spacer exhibited efficient through-space charge transfer (TSCT), supported by distinct CT bands in its absorption and emission spectra. rsc.orgresearchgate.net The efficiency of these charge transfer processes is crucial, as they can lead to the generation of ligand-involved charge transfer excitons, which are important for applications in optoelectronics. nih.gov

The emission properties of diarylbenzofurans are highly tunable by altering their molecular structure, particularly through the introduction of different substituents on the phenyl rings. These modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and efficiency.

Studies on various benzofuran derivatives demonstrate this principle effectively:

Electron-Donating/Withdrawing Groups: The introduction of electron-donating groups (like methoxy (B1213986) or dimethylamino) or electron-withdrawing groups (like nitro or cyano) on the phenyl rings creates push-pull systems that enhance ICT. researchgate.netunife.it For example, in a series of benzofuran hydrazones, the antioxidant and antiproliferative activities, which are related to their electronic properties, were strongly dependent on the number and position of hydroxyl groups on the arylidene moiety. unife.it Similarly, introducing electron-donating N,N-dimethylaminophenyl substituents to uracil (B121893) derivatives resulted in bathochromically shifted emission and significantly higher fluorescence quantum yields (up to 83%). beilstein-journals.org

Molecular Rigidity and Planarity: The rigidity and planarity of the molecular structure play a crucial role in minimizing non-radiative decay pathways, thus enhancing emission efficiency. rsc.org In a study of tetraphenylethylene (B103901) (TPE) foldamers containing benzofuran units, the specific linkage position on the benzofuran ring influenced the electronic structure and photophysical properties due to varying degrees of benzene-heterocycle stacking interactions. chinesechemsoc.org

Positional Isomerism: The substitution pattern on the benzofuran core itself can alter properties. Theoretical studies on benzodifuran (BDF) isomers have shown that the arrangement of the furan rings influences charge transport and optoelectronic characteristics. researchgate.net

The following table summarizes the effects of substituents on the photophysical properties of various benzofuran-related systems.

Compound ClassSubstituent/Structural ChangeObserved Effect on Emission/PropertiesReference(s)
Benzofuran HydrazonesHydroxyl groups on arylidene ringNumber and position modulate antioxidant activity and photoprotective capacity. unife.it
Polycyclic Uracil DerivativesN,N-dimethylaminophenyl groupBathochromic shift in emission, fluorescence quantum yield up to 83%. beilstein-journals.org
Phosphafluorene OxidesVarious phenyl substituentsDifferent emission wavelengths observed depending on the substituent. beilstein-journals.org
TPE-Benzofuran FoldamersLinkage position of benzofuranAffects benzene-heterocycle stacking, influencing electronic and photophysical properties. chinesechemsoc.org

Non-Linear Optical (NLO) Response and Potential Applications

Non-linear optics deals with the interaction of high-intensity light with materials to produce new optical effects. scirp.org Materials with a significant third-order NLO response are sought after for applications in optical data storage, optical communication, and laser devices. researchgate.net The key property at the molecular level is the second hyperpolarizability (γ). scirp.org

Organic materials with extended π-electron delocalization, particularly those with donor-acceptor architectures, are promising candidates for NLO applications. researchgate.netscirp.org The strong delocalization of π-electrons in these systems leads to high molecular polarizability, which is a prerequisite for remarkable third-order optical nonlinearity. scirp.org Theoretical and experimental studies have confirmed that intramolecular charge transfer through π-electron systems from donor to acceptor groups is a key contributor to a large NLO response. researchgate.net

Benzofuran derivatives have been investigated as potential NLO materials. In one study, a functionalized benzofuran derivative (3b) exhibited a notable NLO response, with an optical limiting threshold of 2.08 J/cm², which was lower than that of the benchmark material C60 (4.01 J/cm²) under similar conditions, indicating its promise for optical limiting applications. researchgate.net The third-order susceptibility (χ³) is a macroscopic property that is possible in all materials, regardless of their symmetry. researchgate.net The development of materials with enhanced NLO responses continues to be a significant area of scientific research. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable luminescent and charge-transporting properties of diphenylbenzofuran systems make them highly suitable for use in organic light-emitting diodes (OLEDs). cymitquimica.com An OLED is a solid-state device that emits light when an electric current is passed through it. A simple device consists of an emissive layer (EML) sandwiched between an electron-transporting layer (ETL) and a hole-transporting layer (HTL). google.com

Diphenylbenzofuran derivatives can be incorporated into OLEDs in two primary roles: as the primary light-emitting material (emitter) in the EML or as a host material for a guest emitter.

As Emissive Layers: When used as the emitter, the color of the light produced by the OLED is determined by the fluorescence characteristics of the benzofuran derivative. For instance, 2,7-diphenylbenzo researchgate.netsfu.cathieno[3,2-b]benzofuran (BTBF-DPh), a molecule that integrates a strongly emissive furan group, was used as the emissive layer in an OLED that produced blue light with a maximum external quantum efficiency (EQE) of 4.23%. nih.govacs.org In another example, a benzofuran-fused phosphole was used as a pure emitter in an OLED, resulting in an emission at 532 nm (green). scispace.com Non-doped devices, where the EML consists solely of the emissive material, have been fabricated using benzofuran-related structures, with one device showing an EQE of up to 3.31%. rsc.org

As Host Materials: In many high-efficiency OLEDs, the EML consists of a host material doped with a small amount of a guest emitter. The host material's role is to facilitate charge transport and to efficiently transfer the energy of recombined charge carriers (excitons) to the guest emitter, which then luminesces. researchgate.net For a material to be a good host, it must have a higher triplet energy level than the dopant emitter to prevent energy back-transfer. researchgate.net Benzofuran-fused carbazole (B46965) derivatives are among the structures explored for host materials. researchgate.net Recently, anthracene-dibenzofuran based host materials were developed for highly stable deep-blue fluorescent OLEDs, highlighting the importance of host material engineering in achieving high performance and long operational stability. researchgate.netnih.gov

The performance of an OLED is critically dependent on the charge transport characteristics of the materials used. Efficient injection and transport of both holes and electrons are necessary to ensure that they meet and recombine within the emissive layer. researchgate.net Materials that can transport both types of charge carriers are known as bipolar host materials. researchgate.net

Benzofuran derivatives have been shown to possess excellent charge transport properties. The planar structure and potential for extended π-conjugation in molecules like BTBF-DPh facilitate charge transport between adjacent molecules in a thin film. nih.govacs.org This particular compound, when used in an organic field-effect transistor (OFET), exhibited a high carrier mobility of 0.181 cm² V⁻¹ s⁻¹. nih.govacs.org This high mobility is beneficial for OLEDs, contributing to lower operating voltages and higher efficiencies.

The following table presents performance data for OLEDs incorporating benzofuran-based derivatives, illustrating their potential in high-performance devices.

Compound/DeviceRoleEmission Color/CIE (x,y)Max. EQE (%)Max. Current Eff. (cd/A)Carrier Mobility (cm² V⁻¹ s⁻¹)Reference(s)
BTBF-DPhEmissive LayerBlue (0.151, 0.069)4.232.960.181 nih.govacs.org
Benzofuran-fused phosphole (doped in DPVBi)Emissive DopantBlue-Green~Reference Device-- scispace.com
CN-PAI-InCzEmissive Layer (non-doped)Blue (0.155, 0.099)3.312.91- rsc.org
PAI-InCzEmissive Layer (non-doped)Deep Blue (0.161, 0.067)--1.50 x 10⁻³ (hole) rsc.org
Anthracene-dibenzofuran (Host 1) based OLEDHost MaterialDeep Blue (y=0.048)-154.3- researchgate.netnih.gov

These findings underscore that the rational design of diphenylbenzofuran systems, by tuning their electronic structure and molecular packing, can lead to multifunctional materials that combine strong luminescence with high charge mobility, making them highly promising for a range of optoelectronic applications. nih.govacs.org

Exploration of Other Optoelectronic Device Applications (e.g., Organic Field-Effect Transistors, Organic Phototransistors, Organic Photovoltaics)

The unique photophysical and electronic properties of diphenylbenzofuran systems have prompted their investigation in a range of optoelectronic devices beyond light-emitting applications. The inherent charge transport capabilities and high photoluminescence quantum yields of the benzofuran core, combined with the tunability offered by phenyl substitutions, make these materials promising candidates for active components in transistors and photovoltaic cells. This section explores the research findings related to the application of diphenylbenzofuran and its derivatives in organic field-effect transistors (OFETs), organic phototransistors (OPTs), and organic photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Benzofuran derivatives have been explored as potential semiconductors due to their planar structure and extended π-conjugation, which can facilitate intermolecular charge hopping.

Research into benzofuran-containing materials for OFETs has shown promising results. For instance, a novel squaraine dye featuring benzofuran end-groups, SQ-BEN-FUR, was synthesized and characterized for its semiconducting properties. pkusz.edu.cninfinitypv.com When integrated into an OFET architecture, SQ-BEN-FUR exhibited p-type behavior with a field-effect mobility that increased upon thermal annealing. pkusz.edu.cn This enhancement is attributed to improved molecular ordering and packing in the thin film state.

In another study, a derivative of the benzofuro[3,2-b]benzofuran (BFBF) core, 2,7-dioctylbenzofuro[3,2-b]benzofuran (C8-BFBF), was synthesized to improve film-forming properties and self-assembly. scitechdaily.com X-ray diffraction studies revealed a two-dimensional stacking structure in the solid state, which is advantageous for charge transport. scitechdaily.com OFET devices fabricated with C8-BFBF as the semiconductor demonstrated typical hole-transporting (p-type) characteristics with respectable mobility. scitechdaily.com The development of such fused-ring systems highlights a strategy to enhance charge transport by creating more extended and rigid conjugated backbones. mdpi.comrsc.org

Table 1: Performance of Benzofuran-Based Organic Field-Effect Transistors

Compound NameDevice StructureHole Mobility (μh) (cm²V⁻¹s⁻¹)On/Off RatioRef.
SQ-BEN-FUR Solution-processed5.4 x 10⁻⁵ (as-cast)- pkusz.edu.cn
8.5 x 10⁻⁵ (annealed at 130°C)- pkusz.edu.cn
C8-BFBF -Up to 0.076- scitechdaily.com

Organic Phototransistors (OPTs)

Organic phototransistors are devices that combine the light-sensing capabilities of a photodiode with the signal amplification function of a transistor. They are of great interest for applications in imaging, sensing, and optical communications. The key performance metrics for an OPT are its photoresponsivity (R), which measures the output current generated per unit of incident optical power, and its photosensitivity (P), the ratio of the current under illumination to the current in the dark. nih.gov

While specific data on 1,5-diphenyl-2-benzofuran in OPTs is limited, the broader class of organic semiconductors is widely studied for this application. High-performance OPTs often utilize materials with both high charge carrier mobility and strong light absorption. nih.gov For example, devices based on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a well-known high-mobility organic semiconductor, have been shown to exhibit excellent photo-to-dark current ratios and high responsivity. mpg.denih.gov Research on anthracene-based single-crystal phototransistors has demonstrated exceptionally high responsivity and external quantum efficiency (EQE), underscoring the potential of highly ordered molecular systems in light-sensing applications. pkusz.edu.cn

The development of benzofuran derivatives for OPTs is a logical extension of their use in OFETs, leveraging their inherent electronic properties and adding the dimension of light sensitivity. The strong fluorescence of many benzofuran compounds suggests efficient generation of excitons upon light absorption, a critical first step in the photodetection mechanism. Future work may focus on designing diphenylbenzofuran derivatives with tailored absorption spectra and optimized charge transport pathways to realize high-performance organic phototransistors.

Table 2: Representative Performance of Organic Phototransistors (Non-Benzofuran Based)

SemiconductorResponsivity (R) (A W⁻¹)Photosensitivity (P) (I_light / I_dark)Wavelength (nm)Ref.
BOPAnt (Single Crystal) 31002.3 x 10⁵350 pkusz.edu.cn
DNTT ~0.03~0.024- nih.gov
FBT-Th₄(1,4):PC₆₁BM 1.6 x 10⁴1.0 x 10⁶405 rsc.org

Organic Photovoltaics (OPVs)

Organic photovoltaics, or organic solar cells, offer the potential for low-cost, flexible, and lightweight devices for solar energy conversion. Research in this field is heavily focused on designing and synthesizing new donor and acceptor materials to improve power conversion efficiency (PCE). Benzofuran derivatives have been incorporated into more complex molecular structures for use in OPVs. mdpi.comrsc.org

The general strategy involves using benzofuran as a building block within a donor-acceptor (D-A) type polymer or small molecule. rsc.org This architectural motif is effective for tuning the material's bandgap to better match the solar spectrum and for creating favorable morphologies for charge separation at the donor-acceptor interface. Recent advances in non-fullerene acceptors have led to significant increases in OPV efficiency, with certified PCEs now exceeding 18-20%. infinitypv.comscitechdaily.com While simple diphenylbenzofurans are not typically used as the primary absorber in high-performance cells, their structural motifs are valuable components in the molecular engineering of advanced photovoltaic materials.

Table 3: Properties of a Benzofuran Derivative for Organic Photovoltaics

Compound NameHOMO Level (eV)LUMO Level (eV)Band Gap (eV)ApplicationRef.
3,6-Bis(5-(benzofuran-2-yl)thiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione -5.28-3.321.96OPV Absorber rsc.org

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 1,5 Diphenyl 2 Benzofuran Analogues

General Principles of Benzofuran (B130515) Derivatives in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation stems from its prevalence in a wide array of biologically significant natural products and synthetic molecules. rsc.orgnih.gov Benzofuran derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. wisdomlib.orgencyclopedia.pubnih.gov The structural versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the synthesis of derivatives with enhanced therapeutic effects and tailored biological activities. nih.govwisdomlib.org

The inherent physicochemical characteristics of the benzofuran ring system contribute to its success as a pharmacophore. nih.gov Its planar structure and the presence of an oxygen heteroatom facilitate interactions with biological targets. nih.gov Many clinically approved drugs, such as the antiarrhythmic agent Amiodarone and the skin treatment agent Psoralen, are based on the benzofuran scaffold, highlighting its significance in drug design and development. rsc.orgmedcraveonline.comscienceopen.com The wide range of biological properties inherent in this scaffold justifies the extensive and ongoing interest in utilizing benzofuran as a foundational building block for novel pharmacological agents. nih.gov

Investigation of Molecular Interactions with Biological Targets and Receptors

X-ray crystallography studies have provided insight into these binding modes, revealing, for example, that certain benzofuran analogues bind to hydrophobic grooves adjacent to the active sites of enzymes. latrobe.edu.au The planar nature of the benzofuran ring system is conducive to π-π stacking interactions with aromatic amino acid residues in proteins. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, stabilizing the ligand-receptor complex.

The introduction of specific substituents can create additional points of interaction. Halogen atoms, for instance, can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological molecule, thereby improving binding affinity. nih.gov The specific orientation and combination of these non-covalent interactions determine the binding affinity and selectivity of the benzofuran derivative for its biological target, which can range from enzymes like serine/threonine kinases and cholinesterases to nucleic acids. encyclopedia.pubmdpi.com

Modulating Biological Responses through Aromatic Substitution Patterns on Benzofuran Core

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the benzofuran scaffold influence its biological activity. Research has consistently shown that the type and position of substituents on the benzofuran ring system are critical determinants of both the potency and selectivity of the compound. nih.govnih.gov

Studies have found that substitutions at the C-2, C-3, C-5, and C-6 positions of the benzofuran core can significantly impact biological activity. nih.govnih.gov For instance, earlier SAR studies on anticancer benzofurans identified that ester or heterocyclic ring substitutions at the C-2 position were pivotal for the compounds' cytotoxic activity. nih.gov Similarly, in the context of antibacterial agents, substitutions at the C-6 and C-3 positions were found to greatly influence antibacterial potency and strain specificity. nih.gov

The electronic nature of the substituents plays a significant role. The introduction of halogens like bromine, chlorine, or fluorine often results in a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form halogen bonds and enhance favorable hydrophobic interactions. nih.gov The following table summarizes SAR findings for a series of halogenated benzofuran derivatives against various cancer cell lines.

CompoundSubstitutionTarget Cell LineActivity (IC₅₀/GI₅₀ in µM)
1 Bromine at the methyl group on C-3K562 (Leukemia)5
1 Bromine at the methyl group on C-3HL60 (Leukemia)0.1
2 Bromomethyl-substitutedPLK1 PBD16.4
3 5-chlorobenzofuran-2-carboxamideMCF-7 (Breast Cancer)0.7
3 5-chlorobenzofuran-2-carboxamidePanc-1 (Pancreatic Cancer)1.3

Data sourced from Farhat et al., 2022. nih.gov

These findings demonstrate that specific substitution patterns can be rationally designed to optimize the biological response of benzofuran-based compounds.

In analogues of 1,5-Diphenyl-2-benzofuran, the phenyl groups are not merely passive structural components; they play an active and crucial role in molecular recognition and binding affinity. These aromatic rings contribute significantly to the molecule's ability to engage with biological targets through several types of interactions.

One of the primary roles of the phenyl groups is to participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov The planarity between the benzofuran core and the attached phenyl rings is a key factor; a more coplanar structure allows for more effective electronic delocalization across the molecule, which can enhance these interactions.

Furthermore, the phenyl rings serve as scaffolds for additional substitutions that can fine-tune the molecule's activity. Substituents on the phenyl rings can alter the electronic properties (electron-donating or electron-withdrawing) of the entire molecule, influencing its reactivity and binding characteristics. For example, placing a halogen atom at the para position of a phenyl ring has been shown to be particularly beneficial for cytotoxic properties, likely due to enhanced hydrophobic interactions. nih.gov In some cases, the phenyl unit itself can be the primary site of interaction, facilitating antioxidant reactions more readily than the benzofuran nucleus.

Connecting the specific structural features of benzofuran analogues to their precise mechanism of action is a key goal of medicinal chemistry research. This involves identifying how a particular arrangement of atoms and functional groups leads to the modulation of a specific biological pathway.

For example, certain 3,5-disubstituted benzofuran derivatives have been identified as potent osteogenic compounds. Their mechanism of action was traced to the potent inhibition of cyclin-dependent kinase 8 (CDK8), which in turn promotes osteoblast differentiation. jst.go.jp In the field of oncology, specific benzofuran derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. mdpi.com One study found that a derivative with an alkenyl substituent at the C-5 position inhibited tubulin polymerization by 65.4%, comparable to the known inhibitor Combretastatin A-4 (CA-4). mdpi.com

Benzofuran Derivative ClassMechanism of ActionBiological TargetTherapeutic Area
3,5-disubstituted benzofuransInhibition of CDK8Cyclin-dependent kinase 8Osteoporosis
5-alkenyl benzofuransInhibition of tubulin polymerizationTubulinCancer
Bromomethyl-substituted (MCC1019)Inactivation of AKT pathwayPLK1 PBDCancer
2-arylbenzofuransCompetitive inhibitionButyrylcholinesteraseAlzheimer's Disease

Strategic Drug Design and Development Considerations for Benzofuran Scaffolds

The benzofuran scaffold serves as a valuable starting point for strategic drug design due to its proven biological activity and chemical tractability. rsc.org Its status as a "privileged structure" means that it is a molecular framework that is capable of binding to multiple, diverse protein targets. This versatility makes it an attractive core for developing new therapeutic agents against a wide range of diseases. rsc.org

A key strategy in drug development involves creating hybrid molecules, where the benzofuran core is combined with other known pharmacophores to produce a synergistic effect or a multi-target drug. nih.gov For instance, hybrid compounds incorporating chalcone, triazole, or piperazine moieties with a benzofuran ring have emerged as potent cytotoxic agents. nih.gov This approach aims to enhance efficacy, overcome drug resistance, or modulate the pharmacological profile of the parent molecules.

Furthermore, the development of efficient and novel synthetic routes to access diverse benzofuran derivatives is a continuous focus of chemical research. nih.gov These synthetic efforts are crucial for generating collections of molecules needed to explore the biological potential of the scaffold thoroughly, ultimately accelerating the drug discovery process. nih.gov

In the context of complex neurodegenerative disorders like Alzheimer's disease (AD), a multi-target approach to drug design is often considered more effective than a single-target strategy. The benzofuran scaffold is particularly well-suited for this approach. nih.gov A key strategy involves the development of "chemical libraries"—large, organized collections of distinct but structurally related benzofuran derivatives—to systematically probe the neuroprotective chemical space. nih.gov

These libraries are synthesized to feature a wide variety of substitutions at key positions on the benzofuran core, such as at the C-2, C-3, and C-5 positions, which have been shown to result in neuroactive compounds. nih.gov By creating and screening these libraries against multiple biological targets involved in the pathology of AD (such as beta-amyloid aggregation and butyrylcholinesterase activity), researchers can identify substitution patterns that confer multi-target neuroactivity. nih.gov

This strategy of using benzofuran-based chemical libraries provides a robust platform to efficiently explore structure-activity relationships and identify lead compounds. nih.gov The goal is to discover novel derivatives with optimized, multi-target neuroprotective profiles that could serve as the basis for developing more effective therapeutics for Alzheimer's disease. nih.gov

Supramolecular Chemistry of Diphenylbenzofuran Derivatives

Host-Guest Chemistry and Complex Formation Involving Benzofuran (B130515) Scaffolds

The benzofuran core is a recurring motif in a multitude of biologically significant natural products and serves as a foundational structure in the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, underscoring the importance of this scaffold in medicinal chemistry. nih.gov The ability of the benzofuran scaffold to participate in host-guest chemistry, where a host molecule encapsulates a guest molecule, is a key area of investigation. This interaction is driven by non-covalent forces and is fundamental to processes such as enzyme catalysis and drug delivery.

Recent studies have explored the potential of benzofuran derivatives to act as inhibitors for various biological targets through complex formation. For instance, the discovery of 3,3-diphenyl-2-benzofuran-1-one as a scaffold for Mcl-1 inhibitors was achieved through virtual screening and further validated by molecular dynamics simulations and in vitro experiments. researchgate.net In a separate investigation, a detailed NMR study revealed that among five tested drugs, Torsemide and Deferasirox were capable of interacting with Mcl-1, with further analysis characterizing their binding modes and affinities. researchgate.net These examples highlight the capacity of the benzofuran scaffold to form specific complexes with biological macromolecules, a cornerstone of host-guest chemistry.

The versatility of the benzofuran ring system in forming complex structures is further demonstrated by its incorporation into macrocyclic compounds. A novel macrocyclic benzofuran compound has been identified with anti-hepatitis C virus activity, showcasing the potential for developing potent therapeutics based on this scaffold. researchgate.net The construction of such complex molecules often relies on strategic synthetic methods, including unique free radical cyclization cascades, to create polycyclic benzofuran compounds that are otherwise difficult to access. researchgate.net

Table 1: Examples of Host-Guest Interactions with Benzofuran Scaffolds
Benzofuran DerivativeGuest Molecule/TargetInteraction TypeSignificance
3,3-Diphenyl-2-benzofuran-1-oneMcl-1 ProteinInhibitionPotential anticancer agent. researchgate.net
TorsemideMcl-1 ProteinBindingDemonstrates interaction with a key biological target. researchgate.net
DeferasiroxMcl-1 ProteinBinding and InhibitionEfficiently and selectively inhibits Mcl-1 anti-apoptotic activity. researchgate.net
Macrocyclic Benzofuran CompoundHepatitis C VirusInhibitionPotential therapeutic for Hepatitis C. researchgate.net

Investigation of Self-Assembly Behaviors and Nanostructure Formation

Molecular self-assembly, the spontaneous organization of molecules into well-defined structures, is a powerful strategy for creating complex nanostructures. nih.gov This process is governed by non-covalent interactions and is fundamental to the formation of many biological systems. nih.gov In the context of diphenylbenzofuran derivatives, self-assembly offers a pathway to novel materials with applications in fields ranging from electronics to medicine.

The self-assembly of functionalized benzofuran derivatives has been shown to lead to the formation of regular nanostructures. researchgate.net The morphology of these structures can be controlled by varying the experimental conditions, such as the ratio of solvents or the presence of surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.net For example, scanning electron microscopy (SEM) has been used to visualize the different morphologies of self-assembled nanostructures formed by benzofuran derivatives, revealing how changes in the solvent-to-surfactant ratio can tune the resulting architecture. researchgate.net

The driving forces behind self-assembly are varied and can include hydrogen bonding, electrostatic interactions, and π-π stacking. frontiersin.org Even in hydrophilic homopolymers, the presence of hydrophobic end groups can induce self-assembly into complex nanostructures like micelles, a behavior typically associated with amphiphilic block copolymers. tongji.edu.cn This highlights the subtle interplay of forces that can be harnessed to direct the formation of higher-order structures. The study of supramolecular self-assembly is not only crucial for creating new materials but also for enhancing the efficacy of therapies like cancer immunotherapy by providing sophisticated nanostructures for drug delivery. frontiersin.org

Table 2: Factors Influencing Self-Assembly of Benzofuran Derivatives
FactorObservationReference
Solvent/Surfactant RatioTuning the ratio of THF to CTAB aqueous solution alters the morphology of the resulting nanostructures. researchgate.net
Hydrophobic End GroupsHydrophilic homopolymers with hydrophobic end groups can self-assemble into complex micelles. tongji.edu.cn
Non-covalent InteractionsHydrogen bonding, electrostatic interactions, and π-π stacking are key drivers of self-assembly. frontiersin.org

Analysis of Intermolecular Interactions in Crystal Packing (e.g., C-H···O, C-H···π interactions)

In the crystal structures of benzofuran derivatives, C-H···O hydrogen bonds are a common and significant interaction. researchgate.netresearchgate.net These interactions can link molecules into chains or more complex two-dimensional architectures. researchgate.netresearchgate.net For instance, in the crystal structure of one benzofuran compound, molecules are linked by C-H···O hydrogen bonds to form chains that extend along a specific crystallographic axis. researchgate.net

Table 3: Common Intermolecular Interactions in Benzofuran Crystals
Interaction TypeDescriptionStructural MotifReference
C-H···OA hydrogen bond between a carbon-bound hydrogen and an oxygen atom.Chains, sheets researchgate.netresearchgate.net
C-H···πAn interaction between a C-H bond and the π-electron cloud of an aromatic ring.Layered structures scirp.org
N-H···OA hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom.Helical chains researchgate.net
π-π stackingAttractive, noncovalent interactions between aromatic rings.Helical chains, sheets researchgate.net

Q & A

Q. What are the recommended analytical techniques for characterizing 1,5-Diphenyl-2-benzofuran and its derivatives?

To confirm the structure and purity of this compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For quantitative analysis, HPLC coupled with UV-Vis detection is effective, as demonstrated in studies of structurally similar benzofuran derivatives . Ensure calibration with certified reference materials and validate methods using peer-reviewed protocols.

Q. How can researchers safely handle this compound in laboratory settings?

Follow general safety protocols for aromatic compounds:

  • Use fume hoods to avoid inhalation exposure.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • In case of accidental exposure, rinse affected areas with water for 15+ minutes and consult a physician immediately .
  • Store the compound in airtight containers away from oxidizers, as benzofuran derivatives may degrade under prolonged light exposure .

Q. What strategies optimize literature searches for this compound in academic databases?

Use SciFinder or Reaxys with precise IUPAC names and CAS numbers. For overlooked compounds (e.g., due to indexing inconsistencies), combine keyword searches (e.g., "benzofuran derivatives" AND "synthesis") with structure-based queries . Cross-reference patents and non-indexed journals manually to avoid gaps in data collection.

Advanced Research Questions

Q. How can [3,3]-sigmatropic rearrangement strategies be applied to synthesize this compound derivatives?

A cascade [3,3]-sigmatropic rearrangement followed by aromatization has been successfully used for benzofuran natural product synthesis. For example, NaH in THF at 0°C facilitates selective alkylation of phenolic precursors, enabling regioselective benzofuran ring formation . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Q. What methodologies resolve contradictions in experimental data for benzofuran derivatives (e.g., conflicting reactivity or stability reports)?

  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxygen-sensitive reactions).
  • Advanced analytics : Use X-ray crystallography to confirm molecular geometry or DFT calculations to predict thermodynamic stability .
  • Systematic review : Compare data across multiple sources (e.g., PubChem, NIST) to identify outliers or contextual factors (e.g., solvent effects) .

Q. How can functionalization of this compound enhance its utility in coordination chemistry?

Introduce electron-donating groups (e.g., hydroxyl or amino substituents) via nucleophilic substitution or oxidation-reduction sequences. For example:

  • Oxidation : Generate quinone-like derivatives using ceric ammonium nitrate (CAN) .
  • Substitution : React with Grignard reagents to install alkyl/aryl groups at the benzofuran core .
    Validate ligand-binding properties via UV-Vis titration or cyclic voltammetry.

Q. What are the key challenges in assessing the environmental stability of this compound?

  • Degradation pathways : Study photolytic decomposition using UV irradiation and LC-MS to identify breakdown products .
  • Thermodynamic stability : Calculate bond dissociation energies (BDEs) for the furan ring using computational tools (e.g., Gaussian) and compare with experimental thermogravimetric analysis (TGA) data .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for reactions involving NaH or Grignard reagents .
  • Data interpretation : Use PubChem’s computed properties (e.g., InChI keys) to cross-check experimental results .
  • Ethical reporting : Disclose all reaction conditions (e.g., solvent purity, catalyst loading) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.